(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom. The specific structure of this compound includes an octadec-13-en-1-yloxy side chain, which indicates the presence of a long hydrocarbon chain with a double bond at the 13th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Attachment of the Octadec-13-en-1-yloxy Side Chain: This step involves the etherification of the tetrahydropyran ring with an appropriate alkyl halide or alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the octadec-13-en-1-yloxy side chain.
Reduction: Reduction reactions can also occur, potentially converting the double bond to a single bond.
Substitution: The ether linkage in the compound can be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be used.
Major Products
Oxidation: Products may include epoxides or diols.
Reduction: The major product would be the saturated ether.
Substitution: Depending on the nucleophile, various substituted tetrahydropyrans can be formed.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Studies: The compound may be used in studies related to membrane biology due to its long hydrocarbon chain.
Medicine
Drug Development:
Industry
Surfactants and Emulsifiers: The compound’s structure suggests potential use in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran would depend on its specific application. In biological systems, it may interact with lipid membranes or specific proteins. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound without the octadec-13-en-1-yloxy side chain.
(Z)-2-(Octadec-13-en-1-yloxy)tetrahydrofuran: A similar compound with a five-membered ring.
Uniqueness
The presence of the long hydrocarbon chain with a double bond makes (Z)-2-(Octadec-13-en-1-yloxy)tetrahydro-2H-pyran unique compared to other tetrahydropyrans. This structural feature can impart distinct physical and chemical properties, influencing its reactivity and applications.
Properties
Molecular Formula |
C23H44O2 |
---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-[(Z)-octadec-13-enoxy]oxane |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h5-6,23H,2-4,7-22H2,1H3/b6-5- |
InChI Key |
LCBZSPXTIOJYPH-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.